2,4-Diamino-6-methyl-5-nitropyrimidine
Overview
Description
2,4-Diamino-6-methyl-5-nitropyrimidine (2,4-DAMPN) is an organic compound belonging to the pyrimidine family. It is an important building block for the synthesis of numerous pharmaceuticals, such as antimalarials, antipsychotics, and antibiotics. The synthetic pathways to 2,4-DAMPN have been studied extensively in the past few decades, and its use in scientific research applications has been steadily increasing.
Scientific Research Applications
Inhibitors of Dihydrofolate Reductase
2,4-Diamino-6-methyl-5-nitropyrimidine derivatives have been investigated for their activity as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, suggesting potential applications in treating infections caused by these organisms and certain cancers (Robson et al., 1997).
Antibacterial and Antioxidant Agents
Some derivatives of 2,4-Diamino-6-methyl-5-nitropyrimidine have been synthesized and found to exhibit significant activity against various bacteria, including Gram-positive and Gram-negative strains. Moreover, these compounds have shown notable antioxidant properties, which could be relevant for therapeutic applications (Sura et al., 2013).
Inhibition of O6-Alkylguanine-DNA Alkyltransferase
Research has been conducted on the ability of 2,4-Diamino-6-methyl-5-nitropyrimidine derivatives to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). This inhibition can enhance the cytotoxicity of certain chemotherapeutic agents, indicating potential applications in cancer therapy (Terashima & Kohda, 1998).
Synthesis of Novel Pyrimidine Derivatives
Pyrimidine derivatives synthesized from 2,4-Diamino-6-methyl-5-nitropyrimidine have been studied for their potential in various chemical applications. These include derivatives with anti-cancer properties and the ability to inhibit certain enzymes, which could be relevant in developing new drugs (Tanaka et al., 1985).
Selective Inhibitors of PKC-θ
Compounds based on the structure of 2,4-Diamino-6-methyl-5-nitropyrimidine have been identified as potent and selective inhibitors of protein kinase C theta (PKC-θ). This enzyme plays a role in various cellular processes, and its inhibition could have therapeutic implications in immune disorders andcancer (Cywin et al., 2007).
Antiviral Activity
Some 2,4-Diamino-6-methyl-5-nitropyrimidine derivatives have shown significant antiviral activity, particularly against retroviruses. These compounds could serve as the basis for developing new antiretroviral drugs, especially for treating HIV (Hocková et al., 2003).
Synthesis of Tetrasubstituted Purines
2,4-Diamino-6-methyl-5-nitropyrimidine has been utilized in the synthesis of tetrasubstituted purines. These compounds have potential applications in pharmaceutical research, where they might serve as intermediates in developing new therapeutic agents (Hammarström et al., 2003).
Thermal Transformations
Research has been conducted on the thermal transformations of 5-nitropyrimidin-4-yl dialkyldithiocarbamates derived from 2,4-Diamino-6-methyl-5-nitropyrimidine. These transformations have implications for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Ryabova et al., 2004).
properties
IUPAC Name |
6-methyl-5-nitropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAHPOJYMNCRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291162 | |
Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-methyl-5-nitropyrimidine | |
CAS RN |
2829-59-6 | |
Record name | 2829-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-5-nitropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-5-nitro-6-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A64JEQ6HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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